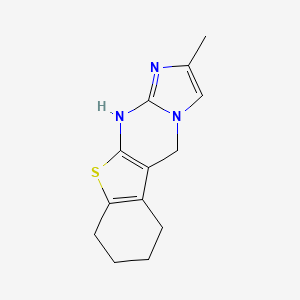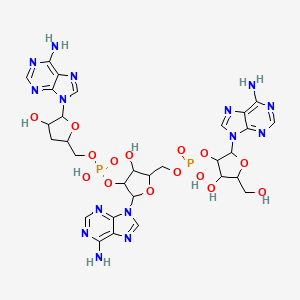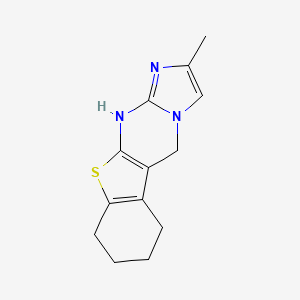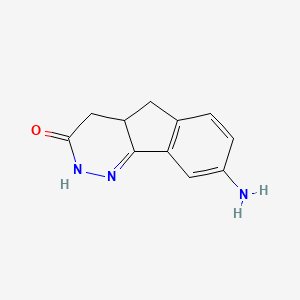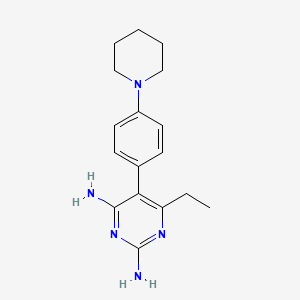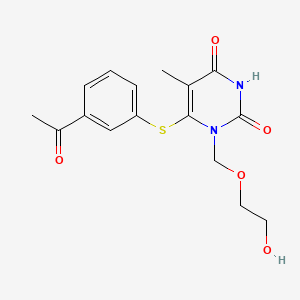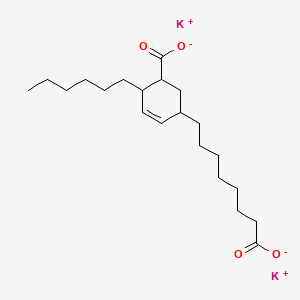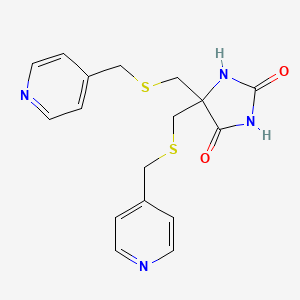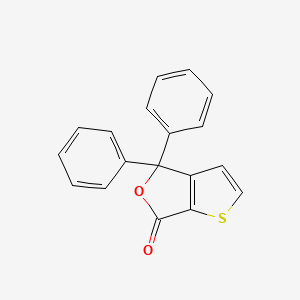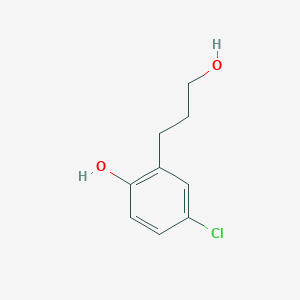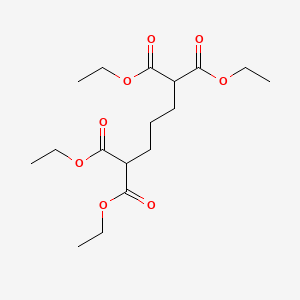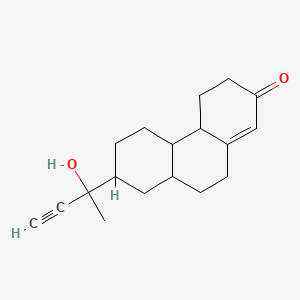
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone typically involves multiple steps, including the formation of the phenanthrenone core and the introduction of the hydroxy and propynyl groups. Common synthetic routes may include:
Cyclization reactions: to form the phenanthrenone core.
Hydroxylation reactions: to introduce the hydroxy group.
Alkyne addition reactions: to introduce the propynyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: to accelerate reactions.
Controlled temperature and pressure: conditions.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the phenanthrenone core to a more saturated structure.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield a ketone or aldehyde derivative.
Reduction: may yield a more saturated hydrocarbon.
Substitution: may yield various substituted phenanthrenones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone exerts its effects depends on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: .
Modulating signaling pathways: .
Altering cellular processes: .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A simpler aromatic hydrocarbon.
Phenanthrenone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
Properties
CAS No. |
605-57-2 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
7-(2-hydroxybut-3-yn-2-yl)-4,4a,4b,5,6,7,8,8a,9,10-decahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C18H24O2/c1-3-18(2,20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h1,11-12,14,16-17,20H,4-10H2,2H3 |
InChI Key |
VSAHVVNEPMRFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1CCC2C(C1)CCC3=CC(=O)CCC23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



